molecular formula C14H17NO2 B3060545 Tert-butyl 3-phenylprop-2-ynylcarbamate CAS No. 512785-77-2

Tert-butyl 3-phenylprop-2-ynylcarbamate

Cat. No. B3060545
CAS RN: 512785-77-2
M. Wt: 231.29 g/mol
InChI Key: CSCSNLXJEKWVDO-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylprop-2-ynylcarbamate is a biochemical used for proteomics research . It has a molecular formula of C14H17NO2 and a molecular weight of 231.29 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-phenylprop-2-ynylcarbamate consists of a carbamate group (NHCOO) linked to a tert-butyl group and a phenylprop-2-ynyl group . The exact structure would require more detailed spectroscopic analysis.

Scientific Research Applications

Synthesis Techniques

One significant application is in the synthesis of chiral compounds. For instance, the asymmetric Mannich reaction has been employed to produce chiral amino carbonyl compounds using tert-butyl phenyl(phenylsulfonyl)methylcarbamate, highlighting its role in creating optically active intermediates (Yang, Pan, & List, 2009). Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes, demonstrating their utility as N-(Boc)-protected nitrones in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

In material science, compounds structurally similar to tert-butyl 3-phenylprop-2-ynylcarbamate are used in the development of thermally activated delayed fluorescence materials. For instance, 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized and analyzed for their potential in organic light-emitting diodes (OLEDs), focusing on their electronic, photophysical, and electrochemical properties (Huang et al., 2014).

Chemical Properties and Thermal Behavior

The thermal behavior and thermodynamic properties of related compounds, such as (S)-tert-butyl 1-phenylethylcarbamate, have been explored through differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies provide insights into their phase transitions, molar heat capacities, and thermal stability, which are crucial for their application in synthetic pathways and material design (Zeng et al., 2011).

Structural Analysis

Crystal structure and Hirshfeld surface analysis have been performed on tert-butyl N-acetylcarbamate, a compound with structural similarities, to understand its molecular packing and intermolecular interactions. These analyses are vital for the design of new compounds with desired physical and chemical properties (Dawa El Mestehdi et al., 2022).

Future Directions

Tert-butyl 3-phenylprop-2-ynylcarbamate, like many other carbamates, could be used as a building block in the synthesis of more complex molecules for research purposes . Its future directions would largely depend on the specific research goals and the properties of the compound that researchers wish to exploit.

properties

IUPAC Name

tert-butyl N-(3-phenylprop-2-ynyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCSNLXJEKWVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457290
Record name tert-butyl 3-phenylprop-2-ynylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512785-77-2
Record name tert-butyl 3-phenylprop-2-ynylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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